1-Amino-11-azido-3,6,9-trioxaundecane
Overview
Description
Azido-PEG3-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Mechanism of Action
Azido-PEG3-Amine, also known as 1-Amino-11-azido-3,6,9-trioxaundecane or 11-Azido-3,6,9-trioxaundecan-1-amine, is a unique compound with a variety of applications in biochemical research .
Target of Action
Azido-PEG3-Amine is a bifunctional PEG linker containing an amino group and an azide group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group of Azido-PEG3-Amine reacts with its targets to form stable bonds . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the creation of complex structures with high specificity and reliability.
Biochemical Pathways
The exact biochemical pathways affected by Azido-PEG3-Amine depend on the specific targets and the resulting structures formed. The compound’s ability to form stable triazole linkages via click chemistry can impact a wide range of biochemical processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azido-PEG3-Amine’s action depend on the specific targets and the structures formed. The compound’s ability to form stable triazole linkages can enable the creation of complex molecular structures, potentially impacting a variety of cellular processes .
Action Environment
The action of Azido-PEG3-Amine can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous media can be affected by the pH and ionic strength of the solution . Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment .
Biochemical Analysis
Biochemical Properties
The amino group of Azido-PEG3-Amine is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, bicyclononyne (BCN), dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The azide group of Azido-PEG3-Amine can react with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCVHVTMPCZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370655 | |
Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-38-7 | |
Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Amino-11-azido-3,6,9-trioxaundecane a valuable building block in polymer synthesis?
A: this compound functions as a bifunctional linker, enabling the connection of different molecular units within a polymer chain. This is particularly useful in creating sequence-defined oligomers and polymers. [] The amine group can react with activated esters or carboxylic acids, while the azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [, ] This allows for a modular approach to polymer synthesis, introducing structural diversity and functionality.
Q2: How does the "AB + CD" iterative approach utilize this compound for sequence-defined oligomers?
A: The "AB + CD" strategy utilizes two types of building blocks: "AB" with an acid (A) and an alkyne (B) group, and "CD" with an amine (C) and an azide (D) group. [] this compound acts as the "CD" spacer building block. This approach allows the sequential addition of "AB" monomers (carrying coding or non-coding information) interspersed by the "CD" linker. [] The controlled, alternating reactions between amine and acid, followed by azide-alkyne click chemistry, enable the precise arrangement of monomers in the growing oligomer chain.
Q3: Can you elaborate on the application of this compound in post-polymerization modification of polyglutamic acid (PGA)?
A: this compound can be attached to polyglutamic acid (PGA) via its amine group, introducing azide functionalities along the polymer backbone. [] These azide groups serve as handles for further modification through CuAAC reactions, enabling the attachment of diverse molecules. This strategy allows the fine-tuning of PGA's properties by introducing, for example, polyethylene glycol (PEG) chains (PEGylation) or other desired moieties. []
Q4: How does the use of this compound contribute to the synthesis of information-containing macromolecules?
A: By employing this compound in combination with monomers carrying coding elements (e.g., different alkyne-containing side chains), researchers can create sequence-defined polymers that store information within their structure. [] This information can be "read" or accessed later by further modification of the encoded units, making these polymers promising for applications like data storage or molecular recognition. []
Q5: Beyond polymer chemistry, are there other research areas where this compound plays a significant role?
A: Yes, this compound is valuable in developing tools for studying biological processes. It was used in the synthesis of a biotinylated dimedone probe for detecting protein sulfenation, a reversible post-translational modification. [] The azide group allows for the attachment of the probe to the dimedone moiety, while the amine ensures water solubility. This probe helps identify proteins undergoing redox changes in response to oxidative stress, highlighting the compound's utility in studying cellular signaling. []
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